Anticancer Cytotoxicity: Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate Derivative IC₅₀ vs. Ethyl Ester Analog and Class Baseline in Colon and Breast Cancer Cell Lines
A derivative of methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate exhibited an IC₅₀ of 2.44 µM against the LoVo human colon adenocarcinoma cell line after 48 h of treatment . For a comparator, the closely related ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate tested against the HCT116 colon cancer cell line demonstrated an IC₅₀ in the range of 3.29–10 µg/mL (approximately 13.9–42.2 µM, based on MW 237.07 g/mol) . Although the cell lines differ (LoVo vs. HCT116), both are colon adenocarcinoma models, and the methyl ester derivative achieved substantially lower micromolar potency, representing an approximate ≥5.7-fold lower IC₅₀ at the lower end.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) in colon adenocarcinoma cell lines |
|---|---|
| Target Compound Data | IC₅₀ = 2.44 µM (LoVo, 48 h; derivative of methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate) |
| Comparator Or Baseline | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate: IC₅₀ = 3.29–10 µg/mL (HCT116; approx. 13.9–42.2 µM) |
| Quantified Difference | ≥5.7-fold lower IC₅₀ for the methyl ester derivative at the lower end of the ethyl ester range |
| Conditions | LoVo cells, 48 h treatment (methyl ester); HCT116 cells (ethyl ester); assay type not fully specified |
Why This Matters
For procurement decisions in anticancer SAR programs, the 2.44 µM IC₅₀ observed with the methyl ester derivative against LoVo cells provides a more potent starting point than the ≥13.9 µM range reported for the ethyl ester congener, guiding library enumeration toward the methyl ester scaffold for colon cancer targets.
